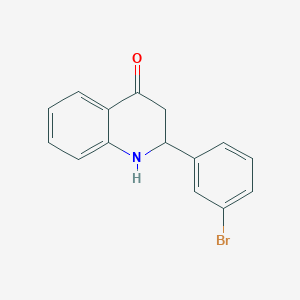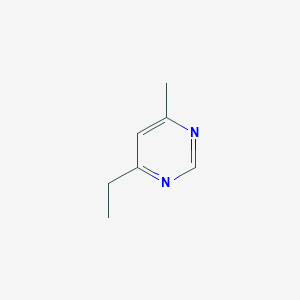
4-Ethyl-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H10N2 It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: 4-Ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-Ethyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Ethyl-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their function. The exact molecular targets and pathways involved can vary based on the specific biological context.
相似化合物的比较
4-Methylpyrimidine: Lacks the ethyl group, leading to different chemical properties and reactivity.
6-Ethylpyrimidine: Lacks the methyl group, which can affect its biological activity and chemical behavior.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: 4-Ethyl-6-methylpyrimidine is unique due to the specific positioning of the ethyl and methyl groups, which can impact its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying structure-activity relationships in medicinal chemistry.
属性
CAS 编号 |
74647-33-9 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
4-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 |
InChI 键 |
FXQWSCWGPBMTHP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=NC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
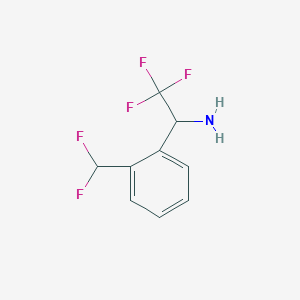
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)

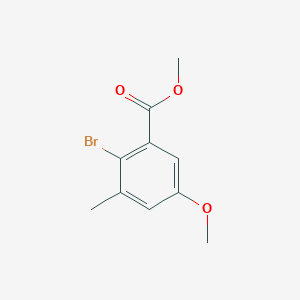
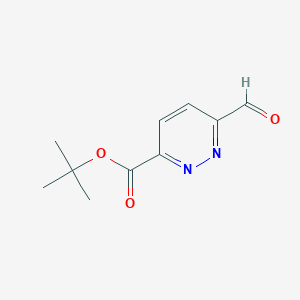

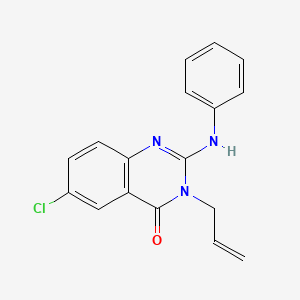
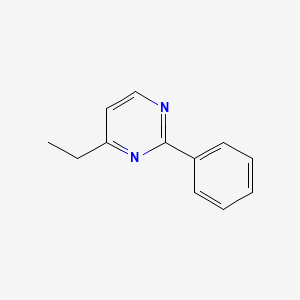
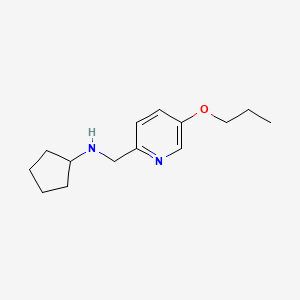
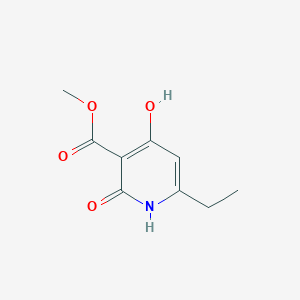
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
